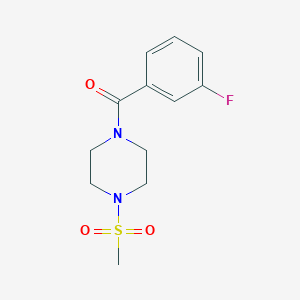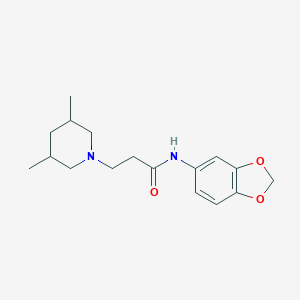![molecular formula C19H22N2O4S B248727 (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248727.png)
(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylphenylsulfonyl group, and a piperazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyphenylboronic acid with 4-methylbenzenesulfonyl chloride in the presence of a palladium catalyst to form the corresponding aryl sulfone. This intermediate is then reacted with piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group produces a sulfide .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The piperazino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The methoxy and sulfonyl groups can also participate in various chemical interactions, modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERIDINO}METHANONE
- (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]MORPHOLINO}METHANONE
- (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]AZEPINO}METHANONE
Uniqueness
What sets (3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C19H22N2O4S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-8-18(9-7-15)26(23,24)21-12-10-20(11-13-21)19(22)16-4-3-5-17(14-16)25-2/h3-9,14H,10-13H2,1-2H3 |
InChI-Schlüssel |
SOCSOYOEPNZGNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)
![4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248650.png)
![2-methylphenyl [5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B248653.png)
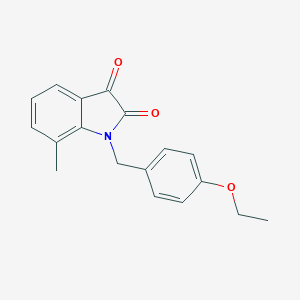
![1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin](/img/structure/B248661.png)

![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)
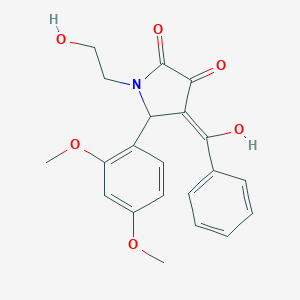
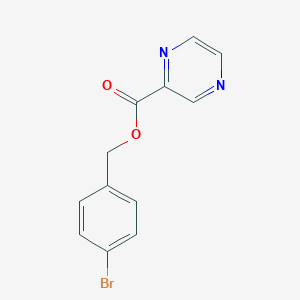
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
